molecular formula C16H15N5OS B2672239 3-Phenyl-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 1775433-04-9

3-Phenyl-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2672239
CAS No.: 1775433-04-9
M. Wt: 325.39
InChI Key: UXPNMXHJJDYFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A study by Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds demonstrated variable antimicrobial activities against selected microbial species, with some showing significant efficacy relative to reference standards, highlighting their potential for further biological screening and application trials (Gul et al., 2017).

Anticancer Activities

Research by Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This compound was found to induce apoptosis and cell cycle arrest in T47D cells, showcasing its potential as an anticancer agent with a defined molecular target identified as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Anti-inflammatory Activities

A study on the synthesis of novel derivatives of 1,3,4-oxadiazoles as anti-inflammatory agents revealed that these compounds possess considerable anti-inflammatory activity, with some showing greater efficacy than acetylsalicylic acid. This underlines their potential for development as new anti-inflammatory drugs (Jakubkienė et al., 2003).

Antioxidant Activities

The synthesis and evaluation of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives for their antioxidant activity were reported by Kotaiah et al. (2012). Compounds in this series showed significant radical scavenging activities, indicating their potential as antioxidants. The presence of electron-donating and withdrawing substituents on the thienopyrimidine ring was found to significantly influence the antioxidant activity (Kotaiah et al., 2012).

Properties

IUPAC Name

3-phenyl-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-2-4-12(5-3-1)14-19-16(22-20-14)13-10-17-11-18-15(13)21-6-8-23-9-7-21/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPNMXHJJDYFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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